Allyl 4-nitrobenzoate
Overview
Description
Allyl 4-nitrobenzoate is an organic compound with the molecular formula C10H9NO4. It is an ester derived from 4-nitrobenzoic acid and allyl alcohol.
Mechanism of Action
Target of Action
Similar compounds, such as nitrobenzoates, are known to interact with various enzymes and proteins in bacterial cells .
Mode of Action
It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that Allyl 4-nitrobenzoate could potentially interact with its targets through a similar mechanism.
Biochemical Pathways
Degradation pathways of similar compounds, such as 2- and 4-nitrobenzoates, have been studied in certain bacterial strains . These pathways involve the conversion of nitrobenzoates to other compounds via various enzymatic reactions .
Pharmacokinetics
A study on the synthesis of benzocaine, a related compound, suggests that similar compounds can be synthesized in a continuous-flow environment, which could potentially impact their bioavailability .
Result of Action
The reduction and esterification of similar compounds have been observed in certain chemical reactions .
Action Environment
The synthesis of similar compounds has been successfully performed in a continuous-flow environment .
Biochemical Analysis
Biochemical Properties
Allyl 4-nitrobenzoate has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the biosynthesis of Coenzyme Q10 (CoQ10), a potent lipophilic antioxidant in cell membranes and a carrier of electrons in the mitochondrial respiratory chain . This interaction can lead to a range of CoQ10 deficiencies, which can affect ATP synthesis and reactive oxygen species (ROS) production .
Cellular Effects
The effects of this compound on cells are largely tied to its impact on CoQ10. By inhibiting CoQ10 biosynthesis, this compound can induce oxidative stress and cell death, particularly in cells with 40-50% residual CoQ10 . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting 4-hydroxybenzoate:polyprenyl transferase (COQ2), leading to dose-dependent decreases of CoQ10 . This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, varying doses of this compound can induce a range of CoQ10 deficiencies in fibroblasts, affecting ATP synthesis and ROS production . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathway of CoQ10 biosynthesis . It inhibits the enzyme COQ2, which is responsible for the conversion of 4-hydroxybenzoate to CoQ10 . This can affect metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 4-nitrobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Allyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and allyl alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: 4-Aminobenzoic acid derivatives.
Reduction: 4-Nitrobenzoic acid and allyl alcohol.
Substitution: Various substituted benzoates.
Scientific Research Applications
Allyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and insecticidal properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Benzocaine: An ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of p-aminobenzoic acid, also used as a local anesthetic.
Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology.
Uniqueness: Allyl 4-nitrobenzoate is unique due to its combination of the allyl group and the nitrobenzoate structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
prop-2-enyl 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-7-15-10(12)8-3-5-9(6-4-8)11(13)14/h2-6H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAOSVAQWXBRLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335925 | |
Record name | Benzoic acid, 4-nitro, allyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15727-80-7 | |
Record name | Benzoic acid, 4-nitro, allyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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